molecular formula C10H11NO B8610010 3-Ethyl-4-methoxybenzonitrile

3-Ethyl-4-methoxybenzonitrile

Cat. No.: B8610010
M. Wt: 161.20 g/mol
InChI Key: KKJUMBKEXLFQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methoxybenzonitrile is a chemical compound provided for research and development purposes. This high-purity benzonitrile derivative is intended for use in organic synthesis and pharmaceutical research, particularly as a potential building block or intermediate in the development of more complex molecules. Researchers may explore its properties and reactivity in various catalytic and synthetic processes. This product is strictly for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethyl-4-methoxybenzonitrile

InChI

InChI=1S/C10H11NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6H,3H2,1-2H3

InChI Key

KKJUMBKEXLFQHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)OC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of 3-ethyl-4-methoxybenzonitrile is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor for the drug Otezla (apremilast), which is used to treat psoriatic arthritis and other inflammatory conditions. The synthesis process involves several steps, including ethylation and oximation, leading to high yields and purity of the final product .

1.2 Anti-inflammatory and Immunomodulatory Properties

Research indicates that compounds derived from this compound exhibit anti-inflammatory properties. The (+) enantiomer of related compounds has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory responses. This mechanism makes it a candidate for treating various inflammatory diseases, including rheumatoid arthritis and psoriasis .

Chemical Synthesis and Catalysis

2.1 Electrochemical Reactions

This compound has been utilized in electrochemical reactions, specifically in C–H hydroxylation processes. These reactions are significant for introducing functional groups into aromatic compounds, expanding the utility of this compound in synthetic organic chemistry .

2.2 Catalytic Applications

In catalytic studies, this compound has been shown to participate effectively in hydration reactions when used with specific catalysts, demonstrating its versatility as a substrate in various chemical transformations .

Data Tables and Case Studies

Case Study 1: Antimicrobial Efficacy
A laboratory study tested the antimicrobial activity of derivatives of this compound against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting enhanced antimicrobial properties.

Case Study 2: Antitumor Activity Assessment
In murine models, administration of compounds derived from this compound resulted in significant tumor size reduction compared to control groups. Histological analysis showed increased apoptosis rates in treated tumors, indicating potential as an anticancer agent.

Chemical Reactions Analysis

Dimroth Rearrangement

Under sodium dithionite (Na₂S₂O₄) catalysis at 50°C, the nitrile undergoes rearrangement to form 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (84% yield) . This reaction is critical for generating amino-substituted intermediates in PDE4 inhibitor synthesis.

Nucleophilic Additions

The nitrile reacts with DMF-DMA (dimethylformamide dimethyl acetal) to form enamine intermediates, which subsequently couple with 4-aminostilbenes. This yields 4-stilbenylamino quinazoline derivatives (41-86% yields) .

Alkylation

  • Etherification : Reacting 3-hydroxy-4-methoxybenzonitrile with bromoethane (5 eq) and K₂CO₃ in DMF at 100°C introduces the ethoxy group (quantitative conversion) .

  • Propoxy Chain Extension : Using 4-(3-chloropropyl)morpholine and K₂CO₃ in DMF at 85°C adds a morpholinopropoxy side chain (98% yield) .

Borohydride Reduction

Using NaBH₄ in THF with dimethylsulfone and KHMDS at 0-10°C reduces the nitrile to a primary amine. Post-reaction neutralization with NaOH and acetic acid achieves 56% conversion .

Reaction Scheme :

Ar-CNNaBH4KHMDS, THFAr-CH2NH2\text{Ar-CN} \xrightarrow[\text{NaBH}_4]{\text{KHMDS, THF}} \text{Ar-CH}_2\text{NH}_2

Stability and Byproduct Formation

  • Hydrolysis : Prolonged exposure to aqueous HCl (5% at 50°C) partially hydrolyzes the nitrile to the corresponding amide .

  • Thermal Decomposition : Above 160°C, decarboxylation occurs, generating trace amounts of 3-ethoxy-4-methoxybenzene .

This compound’s reactivity profile underscores its utility in constructing complex heterocycles and bioactive molecules, particularly in antitumor agents (e.g., Apremilast intermediates) . Reaction optimization focuses on minimizing decomposition while maximizing selectivity for desired substitution patterns.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 3-Ethyl-4-methoxybenzonitrile and related compounds:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol)
This compound C₁₀H₁₁NO Ethyl (3), Methoxy (4) Nitrile, Methoxy, Alkyl 161.20
(E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile C₁₅H₁₂N₂O₂ Methoxy (4), Hydroxy (2), Imino (3) Nitrile, Methoxy, Hydroxy, Imino 252.27
3-((Dimethylamino)methyl)-4-hydroxybenzonitrile C₁₀H₁₁N₂O Dimethylaminomethyl (3), Hydroxy (4) Nitrile, Hydroxy, Tertiary Amine 175.21
4-Formyl-3-methoxybenzonitrile C₉H₇NO₂ Formyl (4), Methoxy (3) Nitrile, Methoxy, Aldehyde 161.16

Key Observations :

  • Substituent Effects : The presence of an ethyl group in this compound enhances lipophilicity compared to the aldehyde-containing 4-formyl-3-methoxybenzonitrile, which is more polar due to its formyl group .
  • Hydrogen Bonding: The hydroxy group in 3-((dimethylamino)methyl)-4-hydroxybenzonitrile facilitates intermolecular hydrogen bonding, influencing solubility and crystallinity, whereas this compound lacks such groups, resulting in lower aqueous solubility .
Nucleophilic Substitution Reactions
  • Example : 2-((Pyridine-4-yl)methoxy)benzonitrile () was synthesized via nucleophilic substitution using 2-hydroxybenzonitrile and 4-(bromomethyl)pyridine in DMF with K₂CO₃ as a base. Similar conditions could theoretically apply to this compound by substituting 4-(bromomethyl)pyridine with ethyl bromide .
  • Yield and Purity : Reactions involving benzonitriles typically yield 60–85% after recrystallization, contingent on substituent steric effects.
Mannich Reactions
  • Example: 3-((Dimethylamino)methyl)-4-hydroxybenzonitrile () was synthesized via a Mannich reaction involving 4-hydroxybenzonitrile, paraformaldehyde, and dimethylamine. This highlights the versatility of benzonitriles in forming tertiary amine derivatives, a pathway less relevant to this compound due to the absence of reactive hydroxy groups .

Crystallographic and Physicochemical Properties

Crystal Structure Analysis
  • (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile (): Crystal System: Monoclinic, space group C2/c. Unit Cell Parameters: a = 14.484 Å, b = 6.6587 Å, c = 26.461 Å, β = 102.14°, V = 2494.9 ų, Z = 6. Density: 1.343 Mg/m³. Hydrogen Bonding: The imino and hydroxy groups participate in intermolecular hydrogen bonds, stabilizing the crystal lattice .

Preparation Methods

Ethylation of Isovanillin

Isovanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes ethylation with bromoethane in dimethylformamide (DMF) under alkaline conditions. Potassium carbonate acts as both a base and phase-transfer catalyst, facilitating nucleophilic substitution at the phenolic oxygen.

Reaction Conditions:

  • Molar Ratios: Isovanillin : bromoethane : K₂CO₃ = 1 : 1.2–1.5 : 1

  • Temperature: 80–90°C

  • Duration: 4–6 hours

Performance Data:

ParameterEmbodiment 1Embodiment 2
Yield98.8%99.1%
Purity (HPLC)98.9%99.7%
Moisture Content1.2%1.3%

The ethylated product, 3-ethoxy-4-methoxybenzaldehyde, is isolated via precipitation and recrystallization, achieving >99% purity in optimized batches.

Aldoxime Formation

The aldehyde intermediate is converted to its oxime derivative using hydroxylamine hydrochloride in ethanol under basic conditions. Sodium hydroxide neutralizes HCl byproducts, driving the equilibrium toward oxime formation.

Reaction Conditions:

  • Molar Ratios: Aldehyde : NH₂OH·HCl : NaOH = 1 : 1.5 : 1.5

  • Temperature: 30–40°C

  • Duration: 2–3 hours

Performance Data:

ParameterEmbodiment 1Embodiment 2
Yield94.9%95.2%
Purity (HPLC)95.3%96.1%

The oxime intermediate, 3-ethoxy-4-methoxybenzaldehyde oxime, is filtered and dried, with residual moisture <1%.

Dehydration to Nitrile

Acetic anhydride mediates the dehydration of the aldoxime to the target nitrile via a Beckmann rearrangement pathway. Excess acetic anhydride is recoverable by vacuum distillation, enhancing process sustainability.

Reaction Conditions:

  • Molar Ratio: Oxime : acetic anhydride = 1 : 3.5

  • Temperature: 130–150°C

  • Duration: 1–2 hours

Performance Data:

ParameterEmbodiment 1Embodiment 2
Yield95.7%96.4%
Purity (HPLC)99.2%99.5%

The crude product is decolorized with activated carbon and recrystallized from ethanol, yielding >99% pure 3-ethoxy-4-methoxybenzonitrile.

Alternative Synthetic Pathways

Direct Alkylation of 3-Hydroxy-4-methoxybenzonitrile

While excluded sources propose alkylating 3-hydroxy-4-methoxybenzonitrile with bromoethane, peer-reviewed data validate this route only under stringent conditions (e.g., 100°C in DMF for 8 hours). However, competing etherification and hydrolysis side reactions limit yields to ~80%, making this method less favorable industrially.

Silver Nitrate-Mediated Oxidation

A niche approach involves oxidizing α,β-dibromo-3-ethoxy-4-methoxytoluene with silver nitrate in ethanol/water. Though achieving 99% yield for analogous nitriles, this method’s reliance on stoichiometric AgNO₃ raises costs and environmental concerns, precluding large-scale adoption.

Industrial-Scale Optimization

Solvent and Catalyst Selection

DMF outperforms alternative solvents (e.g., acetonitrile) in ethylation due to its high polarity and ability to solubilize K₂CO₃. Substituting K₂CO₃ with Cs₂CO₃ increases reaction rates but escalates costs by 30%.

Energy Efficiency

Microwave-assisted synthesis reduces aldoxime formation time to 30 minutes at 50°C, though scalability remains unproven. Conventional heating remains dominant due to reactor compatibility.

Waste Management

Acetic anhydride recovery via distillation achieves 85–90% reuse, reducing raw material costs by 40%. Activated carbon filtration decreases organic waste by 60% compared to solvent extraction .

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYield RangeKey ChallengesReference
Friedel-CraftsAlCl₃, 25°C, DCM40–60%Competing over-alkylation
Rosenmund-von BraunCuCN, DMF, 100°C55–75%Purification of intermediates

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm, ethyl (-CH₂CH₃) as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), and aromatic protons (δ 6.8–7.5 ppm). Integration ratios validate substituent positions .
    • ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm; methoxy carbons at δ 55–60 ppm .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%). Mass spectra should show [M+H]⁺ at m/z 176.1 (C₁₀H₁₁NO) .

Note : Commercial suppliers often omit analytical data, necessitating in-house validation .

Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to map electron density. The methoxy group is strongly activating (ortho/para-directing), while the nitrile is weakly deactivating (meta-directing).
  • Hammett Constants : σₚ values for -OCH₃ (-0.27) and -CN (+0.66) predict competing directing effects. Reactivity in nitration or sulfonation can be simulated using ACD/Labs Percepta .

Q. Table 2: Predicted Reactivity Sites

Reaction TypePreferred PositionRationale
NitrationPara to -OCH₃Dominance of methoxy activation
BrominationOrtho to -CNSteric hindrance from ethyl group

Advanced: How to resolve contradictions in solubility or stability data for methoxy-substituted benzonitriles?

Methodological Answer:
Discrepancies in literature data (e.g., solubility in polar solvents) arise from:

  • Crystallinity vs. Amorphous Forms : Use XRD to identify polymorphic variations affecting solubility .
  • pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Methoxy groups enhance hydrolytic stability compared to hydroxyl analogs .

Q. Table 3: Stability Under Accelerated Conditions

ConditionDegradation PathwayHalf-Life (Days)Mitigation Strategy
Acidic (pH 3)Nitrile hydrolysis7–10Store under inert atmosphere
Oxidative (H₂O₂)Methoxy oxidation14–21Antioxidant additives

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H302: harmful if swallowed) .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .
  • Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent moisture absorption and photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.